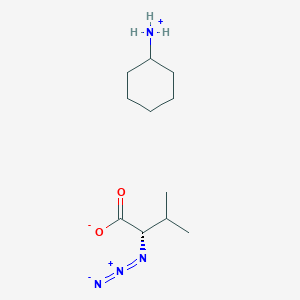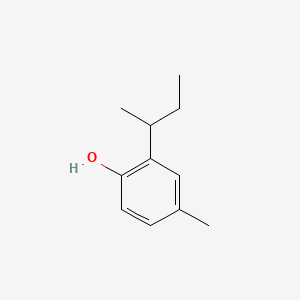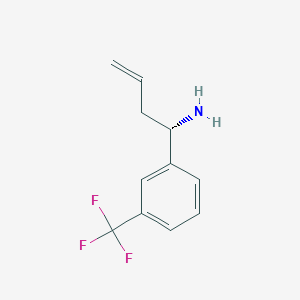
(2S)-2-azido-3-methylbutanoate;cyclohexylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an azido group, which is known for its high reactivity, making it a valuable intermediate in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt typically involves the introduction of an azido group to an isovaleric acid derivative. One common method is the nucleophilic substitution reaction where a halogenated isovaleric acid derivative reacts with sodium azide under mild conditions. The resulting azido compound is then treated with cyclohexylamine to form the cyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, to form iminophosphoranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Phosphines are commonly used in the Staudinger reaction.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Iminophosphoranes and other substituted products.
Applications De Recherche Scientifique
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt involves the reactivity of the azido group. This group can undergo cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or participating in click chemistry reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but different applications.
2-Azidoacetic Acid: Similar structure but with different functional groups and reactivity.
Azidomethylbenzene: Used in similar applications but with a different core structure.
Uniqueness
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt is unique due to its specific combination of an azido group with an isovaleric acid backbone and a cyclohexylammonium counterion. This combination provides distinct reactivity and solubility properties, making it suitable for specialized applications in synthesis and material science.
Propriétés
Formule moléculaire |
C11H22N4O2 |
|---|---|
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
(2S)-2-azido-3-methylbutanoate;cyclohexylazanium |
InChI |
InChI=1S/C6H13N.C5H9N3O2/c7-6-4-2-1-3-5-6;1-3(2)4(5(9)10)7-8-6/h6H,1-5,7H2;3-4H,1-2H3,(H,9,10)/t;4-/m.0/s1 |
Clé InChI |
YMXXCNHHCIMTCV-VWMHFEHESA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)[O-])N=[N+]=[N-].C1CCC(CC1)[NH3+] |
SMILES canonique |
CC(C)C(C(=O)[O-])N=[N+]=[N-].C1CCC(CC1)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)











![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)

